molecular formula C7H4BrFN2 B12095926 3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine

3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B12095926
M. Wt: 215.02 g/mol
InChI Key: LLHKXLCFXUEISH-UHFFFAOYSA-N
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Description

3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C7H4BrFN2. It is a derivative of pyrrolo[2,3-c]pyridine, which is a fused bicyclic system containing both pyrrole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine typically involves the bromination and fluorination of pyrrolo[2,3-c]pyridine. One common method involves the reaction of pyrrolo[2,3-c]pyridine with bromine and a fluorinating agent under controlled conditions. For example, a solution of pyrrolo[2,3-c]pyridine in tetrahydrofuran (THF) can be treated with sodium hydride (NaH) and then reacted with tosyl chloride (TsCl) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and other diseases.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biological Research: It serves as a tool for studying various biological processes and pathways

Mechanism of Action

The mechanism of action of 3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors, leading to changes in cellular processes such as proliferation and apoptosis. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials .

Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-5-2-10-6-3-11-7(9)1-4(5)6/h1-3,10H

InChI Key

LLHKXLCFXUEISH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC2=CN=C1F)Br

Origin of Product

United States

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